molecular formula C18H18FNO3 B2535506 [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794904-50-9

[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2535506
CAS No.: 1794904-50-9
M. Wt: 315.344
InChI Key: QOKKRMUVCMESIL-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Structurally, it features a 2,5-dimethylanilino group linked to a 3-fluorophenyl acetate moiety, a design that suggests potential for interaction with central nervous system targets. This structural motif is found in compounds investigated as selective agonists for serotonin receptors such as the 5-HT2A receptor . The 5-HT2A receptor is a primary target for classical psychedelics like psilocybin and is a key protein being studied for its role in treating psychiatric conditions, including depression, anxiety, and substance abuse disorders . The presence of the fluorophenyl group may influence the compound's binding affinity and metabolic stability, making it a valuable probe for studying structure-activity relationships (SAR) in the development of novel neuroactive substances . Research into related compounds highlights a focus on discovering selective receptor agonists with desirable drug-like properties for therapeutic applications . Furthermore, the exploration of such compounds aligns with broader investigations into natural and synthetic molecules, like flavonoids, that exhibit neuroprotective potentials through mechanisms involving the modulation of oxidative stress and neuroinflammation . This reagent is provided For Research Use Only and is intended solely for laboratory investigations. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the most current findings on related chemical entities.

Properties

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-12-6-7-13(2)16(8-12)20-17(21)11-23-18(22)10-14-4-3-5-15(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKKRMUVCMESIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Preparation of 2-(3-Fluorophenyl)acetic Acid

The 2-(3-fluorophenyl)acetic acid moiety is synthesized via Friedel-Crafts acylation or carboxylation of 3-fluorotoluene. A scalable approach involves reacting 3-fluorobenzyl chloride with sodium cyanide followed by acidic hydrolysis to yield the carboxylic acid. Alternatively, direct carboxylation using carbon dioxide under palladium catalysis provides a greener route, though yields are moderate (60–65%).

Optimization Note :

  • Catalyst : Amberlyst-36 resin (5 wt%) in dimethyl carbonate enhances reaction efficiency at 120°C.
  • Yield : 78–82% after recrystallization from ethyl acetate/hexane.

Synthesis of 2-(2,5-Dimethylanilino)-2-oxoethanol

This intermediate is prepared through nucleophilic substitution between 2,5-dimethylaniline and ethyl glycolate. Key steps include:

  • Activation : Ethyl glycolate is converted to its chloro derivative using thionyl chloride.
  • Aminolysis : Reaction with 2,5-dimethylaniline in tetrahydrofuran (THF) at 0–5°C for 4 hours.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the product as a pale-yellow solid (mp 89–91°C).

Critical Parameters :

  • Stoichiometry : A 1:1.2 molar ratio of aniline to chloroester prevents di-substitution.
  • Solvent : THF minimizes side reactions compared to polar aprotic solvents.

Esterification Strategies

Coupling the two intermediates is achieved via three primary methods:

Steglich Esterification

Conditions :

  • Reagents : 2-(3-Fluorophenyl)acetic acid (1 eq), 2-(2,5-dimethylanilino)-2-oxoethanol (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).
  • Solvent : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
  • Yield : 85–88% after silica gel purification.

Advantages : Mild conditions preserve stereochemistry.

Transesterification

Catalyst : Potassium carbonate (10 mol%) in refluxing toluene.
Procedure :

  • React methyl 2-(3-fluorophenyl)acetate (1 eq) with 2-(2,5-dimethylanilino)-2-oxoethanol (1.5 eq).
  • Remove methanol via azeotropic distillation to shift equilibrium.
    Yield : 76–80% after vacuum distillation.
Acid-Catalyzed Esterification

Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%) in refluxing toluene.
Procedure :

  • Reflux equimolar amounts of acid and alcohol with molecular sieves (4Å) for 6 hours.
  • Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
    Yield : 82–84%.

Comparative Analysis of Methods

Method Catalyst Temperature Time (h) Yield (%) Purity (GC)
Steglich Esterification DCC/DMAP 0°C → RT 12 85–88 99.5
Transesterification K₂CO₃ 110°C 8 76–80 98.7
Acid-Catalyzed PTSA 120°C 6 82–84 99.2

Key Observations :

  • Steglich esterification offers the highest yield and purity but requires costly reagents.
  • Acid-catalyzed methods are cost-effective but risk side reactions (e.g., dehydration).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.38 (m, 1H, Ar-F), 6.95–6.75 (m, 3H, Ar-H), 4.65 (s, 2H, OCH₂), 3.12 (s, 2H, COCH₂), 2.25 (s, 6H, CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1220 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : >99% purity on C18 column (acetonitrile/water 70:30, 1 mL/min).

Industrial-Scale Considerations

Catalyst Recycling

Amberlyst-36 and PTSA can be reused for 3–5 cycles with <5% yield drop.

Waste Management

  • DCM Recovery : Distillation achieves 90% solvent reuse.
  • Byproducts : Unreacted aniline derivatives are neutralized with activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Ring Systems and Bioactivity : The thiazolidin-containing analog (1098-38-0) demonstrates how heterocyclic rings can modulate conformational stability, which may influence pharmacokinetics .
  • Complexity and Pharmacological Activity : AZD1152, while structurally more elaborate, shares the 3-fluorophenyl and oxoethyl motifs, underscoring the importance of these groups in kinase inhibition .

Biological Activity

[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a dimethylanilino group and a fluorophenyl group, which may influence its interactions with biological targets.

The compound is classified as an ester and is synthesized through the esterification of 2-(3-fluorophenyl)acetic acid with 2-(2,5-dimethylanilino)-2-oxoethanol. The reaction typically requires dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets. The fluorophenyl group may engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions could modulate various biological pathways, potentially leading to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. It is essential to evaluate its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives of similar compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Case Studies and Research Findings

  • Anticancer Activity : A study exploring structurally related compounds found that certain derivatives exhibited significant antiproliferative effects against HeLa cells, indicating potential for further development as anticancer agents .
  • Mechanistic Insights : Research on related compounds has revealed that they can inhibit key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase/Akt/mTOR pathway. This suggests that this compound may similarly affect these pathways, warranting further investigation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:

Compound NameStructure FeaturesBiological ActivityReference
[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetateSimilar dimethylanilino groupModerate anticancer activity
[4-(2-chloroethyl)-phenyl acetate]Different substituentsInhibits PI3K/Akt pathway

Q & A

Q. What synthetic strategies are recommended for preparing [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound likely involves a multi-step approach, starting with functionalization of the aromatic rings followed by coupling reactions. For example:
  • Step 1 : Synthesis of the 3-fluorophenylacetic acid moiety via nucleophilic substitution or Friedel-Crafts acylation (analogous to methods for 2-fluorophenylacetic acid synthesis ).
  • Step 2 : Preparation of the 2,5-dimethylanilino fragment through reductive amination or Ullmann coupling.
  • Step 3 : Esterification or amide bond formation to link the two fragments, using coupling agents like DCC or EDCl.
    Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF or THF), and temperature. Catalytic methods (e.g., Pd for cross-couplings) may improve efficiency .
Key ParametersOptimization Tips
SolventUse anhydrous conditions to prevent hydrolysis of intermediates.
CatalystTest Pd(PPh₃)₄ for aryl couplings .
TemperatureMonitor exothermic reactions (e.g., 0–6°C for sensitive intermediates) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of fluorophenyl (δ ~7.2–7.8 ppm) and dimethylanilino (δ ~2.2–2.5 ppm for CH₃) groups. ¹⁹F NMR can resolve fluorine environments .
  • X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement. Ensure high-resolution data (d < 1.0 Å) to resolve potential disorder in fluorophenyl or methyl groups .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₁₈H₁₉FNO₃: expected [M+H]⁺ = 316.13).

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic disorder or incorrect space group assignment.
  • Validation Tools : Use PLATON/ADDSYM to check for missed symmetry .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
  • Computational Cross-Check : Compare DFT-optimized geometries (e.g., Gaussian09) with crystallographic data. Adjust torsional angles in force fields if deviations exceed 0.1 Å .

Q. What in vitro models are suitable for studying the biological activity of this compound, given its structural similarity to kinase inhibitors?

  • Methodological Answer :
  • Kinase Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, referencing the fluorophenyl moiety’s role in ATP-binding pocket interactions .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or A549), correlating with cytotoxicity (MTT assay) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess esterase-mediated hydrolysis of the acetate group .

Q. How can computational methods predict the reactivity of the fluorophenyl and dimethylanilino groups in downstream modifications?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The fluorophenyl ring may undergo SNAr reactions at the para position (lower electron density due to F) .
  • Molecular Dynamics : Simulate solvation effects on the amide bond’s stability (e.g., explicit water models in GROMACS).
  • Docking Studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., quinazoline-based kinases ).

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthetic batches?

  • Methodological Answer :
  • Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted 3-fluorophenylacetic acid ).
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening in the dimethylanilino group .
  • Isotopic Labeling : Synthesize ¹³C-labeled batches to confirm assignments via 2D HSQC .

Tables for Comparative Analysis

Table 1 : Synthetic Yield Comparison for Analogous Compounds

PrecursorCoupling MethodYield (%)Reference
3-Fluorophenylacetic acidEDCl/HOBt78
2,5-DimethylanilineUllmann Coupling65

Table 2 : Key Crystallographic Parameters

ParameterValue (Example)Validation Tool
R-factor< 0.05SHELXL
Bond Length RMSD0.02 ÅPLATON

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